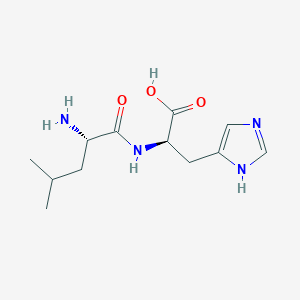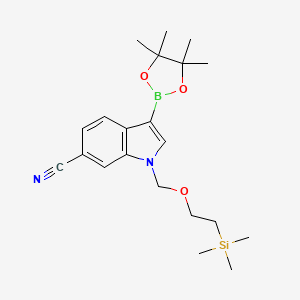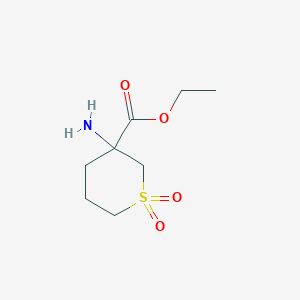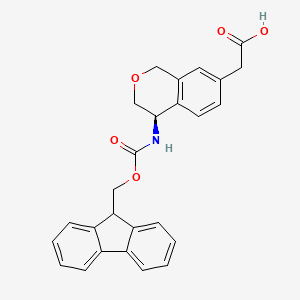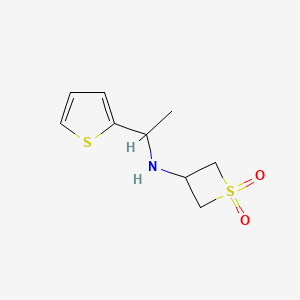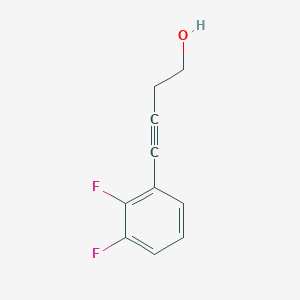
4-(2,3-Difluorophenyl)-3-butyn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Difluorophenyl)but-3-yn-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a butynol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-difluorophenyl)but-3-yn-1-ol typically involves the reaction of 2,3-difluorobenzene with propargyl alcohol under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 2,3-difluorobenzene is reacted with propargyl alcohol in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen, and at elevated temperatures to facilitate the coupling process.
Industrial Production Methods: Industrial production of 4-(2,3-difluorophenyl)but-3-yn-1-ol may involve large-scale palladium-catalyzed coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2,3-Difluorophenyl)but-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents such as bromine or chlorine can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-(2,3-difluorophenyl)but-3-yn-1-one.
Reduction: Formation of 4-(2,3-difluorophenyl)but-3-en-1-ol or 4-(2,3-difluorophenyl)butan-1-ol.
Substitution: Formation of halogenated derivatives of 4-(2,3-difluorophenyl)but-3-yn-1-ol.
Applications De Recherche Scientifique
4-(2,3-Difluorophenyl)but-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2,3-difluorophenyl)but-3-yn-1-ol involves its interaction with specific molecular targets and pathways. The difluorophenyl group can interact with aromatic residues in proteins, while the alkyne and hydroxyl groups can participate in hydrogen bonding and covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 4-(3,4-Difluorophenyl)but-3-yn-1-ol
- 4-(2,4-Difluorophenyl)but-3-yn-1-ol
- 4-(2,3-Difluorophenyl)but-2-en-1-ol
Comparison: 4-(2,3-Difluorophenyl)but-3-yn-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for further research.
Propriétés
Formule moléculaire |
C10H8F2O |
|---|---|
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
4-(2,3-difluorophenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C10H8F2O/c11-9-6-3-5-8(10(9)12)4-1-2-7-13/h3,5-6,13H,2,7H2 |
Clé InChI |
SPAQTEXUIPZMBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)F)C#CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B12949301.png)

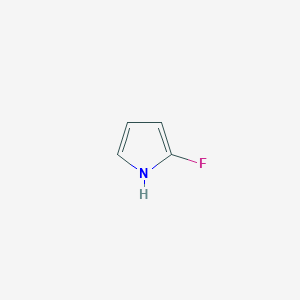


![tert-Butyl 6-oxo-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B12949321.png)

![3-Methyl-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12949323.png)

